3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one
Description
3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one is a synthetic organic compound that features both an oxazole and a pyrrolidine ring in its structure
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9-11(10(2)16-13-9)5-6-12(15)14-7-3-4-8-14/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUIJIMIDBHZGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyrrolidine Ring: This step involves the nucleophilic substitution reaction where the pyrrolidine ring is introduced to the oxazole derivative.
Final Assembly: The final step involves the coupling of the oxazole and pyrrolidine intermediates to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole ring.
Reduction: Reduction reactions could target the carbonyl group in the propanone moiety.
Substitution: Various substitution reactions can occur, especially at the positions adjacent to the heterocyclic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives with additional oxygen functionalities, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes involving oxazole and pyrrolidine rings.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethyl-1,2-oxazol-4-yl)-1-(piperidin-1-yl)propan-1-one: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
3-(Dimethyl-1,2-oxazol-4-yl)-1-(morpholin-1-yl)propan-1-one: Contains a morpholine ring.
Uniqueness
The uniqueness of 3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one lies in its specific combination of oxazole and pyrrolidine rings, which may confer unique chemical and biological properties not found in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
